(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide
Description
The compound “(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide” is a structurally complex molecule featuring a benzothiazole core fused with a pyrazole-carboxamide moiety. Its Z-configuration ensures specific spatial orientation, which is critical for its biological interactions. The benzothiazole ring is substituted with a methylsulfonyl group at position 6 and a prop-2-yn-1-yl group at position 3, while the pyrazole ring contains a methoxy and methyl group. These substituents likely influence solubility, metabolic stability, and target binding affinity, making this compound a candidate for further pharmacological exploration .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-5-8-21-13-7-6-11(27(4,23)24)9-14(13)26-17(21)18-15(22)12-10-20(2)19-16(12)25-3/h1,6-7,9-10H,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCXDCJNHHVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique combination of a pyrazole ring, a methoxy group, and a benzo[d]thiazole moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Pharmacological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrazole have shown effectiveness against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) . The compound's structure suggests potential interactions with cellular pathways involved in apoptosis and cell proliferation.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for similar compounds have been reported in the range of 50–70 μg/mL, indicating promising anti-inflammatory activity .
3. Antimicrobial Activity
Compounds containing the pyrazole and thiazole moieties have been studied for their antimicrobial properties. Some derivatives have shown notable activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into the biological activity of the compound:
- Methoxy Group : The presence of the methoxy group enhances lipophilicity, improving membrane permeability and bioavailability.
- Thiazole Moiety : The thiazole ring is essential for cytotoxic activity, as shown in various analogs where modifications led to varying degrees of efficacy against cancer cell lines .
- Substituents : Electron-withdrawing groups on the phenyl ring significantly increase potency, indicating that careful modification of substituents can optimize therapeutic effects.
Case Studies
Several studies have investigated the biological efficacy of similar compounds:
Case Study 1: Anticancer Assessment
A study evaluated a series of thiazole-pyrazole derivatives against breast cancer cells. One derivative exhibited an IC50 value of 12 μM, significantly lower than standard chemotherapeutics like doxorubicin . This suggests that modifications to the core structure can enhance anticancer activity.
Case Study 2: Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory properties, compounds derived from pyrazoles were tested for COX inhibition. The most effective analog showed an inhibition percentage of 71% compared to celecoxib at 22%, indicating superior anti-inflammatory potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A structurally related compound, “(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide ” (CAS: 1173608-55-3), shares the same benzothiazole-pyrazole backbone but differs in substituents. Key structural differences include:
- Position 6 on Benzothiazole : The target compound has a methylsulfonyl group (-SO₂CH₃), whereas the analogue features two fluorine atoms at positions 4 and 5.
- Molecular Weight : The analogue has a molecular weight of 362.4 g/mol (C₁₆H₁₂F₂N₄O₂S), while the target compound’s methylsulfonyl group increases its molecular weight to ~394.5 g/mol (estimated for C₁₇H₁₆N₄O₃S₂).
- Electronic Effects : The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance electrophilicity at the benzothiazole ring compared to the fluorine atoms in the analogue .
Physicochemical Properties
| Property | Target Compound | CAS 1173608-55-3 Analogue |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₃S₂ (estimated) | C₁₆H₁₂F₂N₄O₂S |
| Molecular Weight | ~394.5 g/mol | 362.4 g/mol |
| Key Substituents | 6-SO₂CH₃, 3-propynyl | 4,6-F₂, 3-propynyl |
| Solubility (Predicted) | Lower aqueous solubility due to -SO₂CH₃ | Moderate solubility from -F groups |
| logP (Estimated) | ~2.8 (higher lipophilicity) | ~2.2 (lower lipophilicity) |
Research Findings and Limitations
Key research gaps include:
Experimental Binding Data: No direct studies comparing the target compound’s affinity for specific biological targets against its analogues.
In Vivo Pharmacokinetics : The impact of the methylsulfonyl group on bioavailability and half-life remains unverified.
Synthetic Feasibility : The introduction of -SO₂CH₃ may complicate synthesis compared to fluorination, requiring optimization for scalability.
Q & A
Basic: What synthetic strategies are effective for constructing the benzo[d]thiazole-pyrazole hybrid core?
The benzo[d]thiazole-pyrazole scaffold can be synthesized via condensation reactions between functionalized pyrazole-4-carboxamides and activated benzo[d]thiazole intermediates. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce propargyl groups to heterocyclic systems (as seen in triazole-pyrazole hybrids) . Key steps include:
- Activation of the thiazole ring : Methylsulfonyl groups enhance electrophilicity at the C-2 position, facilitating nucleophilic attack by the pyrazole carboxamide.
- Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the pyrazole carbonyl and the thiazole nitrogen. Reaction solvents (e.g., THF/water mixtures) and temperature (50–60°C) are critical for minimizing isomerization .
Basic: How can the (Z)-isomer be selectively isolated during synthesis?
Selective isolation relies on:
- Chromatographic separation : Flash column chromatography with gradients of cyclohexane/ethyl acetate (0–25% ethyl acetate) effectively resolves (Z)- and (E)-isomers based on polarity differences .
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures exploits differential solubility, as seen in analogous pyrazole-triazole systems .
- NMR monitoring : Distinct chemical shifts for the imine proton (δ 7.5–8.0 ppm for Z-isomer) and methylsulfonyl group (δ 3.1–3.3 ppm) confirm stereochemistry .
Advanced: How do electronic effects of the methylsulfonyl and propargyl groups influence reactivity?
- Methylsulfonyl group : Acts as a strong electron-withdrawing group, increasing electrophilicity at the thiazole C-2 position and stabilizing the enolate intermediate during condensation .
- Propargyl group : The sp-hybridized carbon participates in click chemistry (e.g., CuAAC) for further functionalization. However, steric hindrance from the propargyl moiety may reduce yields in nucleophilic substitutions, requiring optimized equivalents (7.5–10.0 equiv. of azide reagents) .
Advanced: What analytical techniques resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Chloroform-d vs. DMSO-d6 shifts proton signals by 0.1–0.3 ppm. Cross-referencing with multiple solvents (e.g., evidence from ) is recommended.
- Tautomerism : The benzo[d]thiazol-2(3H)-ylidene moiety may exhibit keto-enol tautomerism, altering spectral profiles. IR spectroscopy (ν(C=O) ~1670–1700 cm⁻¹) and high-resolution MS (HRMS) differentiate tautomers .
Basic: What purification methods are optimal for removing byproducts from the final compound?
- Dry-load chromatography : Adsorbing crude products onto Celite before column chromatography minimizes tailing and improves resolution .
- Recrystallization : Ethyl acetate/hexane mixtures (1:3 v/v) yield high-purity crystals (>95% by HPLC) for pyrazole-thiazole hybrids .
- Size-exclusion chromatography : Effective for separating high-molecular-weight byproducts (e.g., dimers) .
Advanced: How can computational modeling predict biological activity or binding modes?
- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or GPCRs). The methylsulfonyl group’s hydrogen-bonding capacity and the propargyl group’s hydrophobic volume are critical for scoring .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends in functionalization reactions .
Basic: What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis : The methylsulfonyl group is susceptible to aqueous hydrolysis. Store under anhydrous conditions (argon atmosphere, molecular sieves) at −20°C .
- Photodegradation : UV light promotes Z→E isomerization. Use amber vials and minimize light exposure during handling .
Advanced: What mechanistic insights explain low yields in propargyl-substitution reactions?
Low yields (e.g., 61% in ) stem from:
- Competitive side reactions : Propargyl groups may undergo Glaser coupling (dimerization) under basic conditions. Adding catalytic Cu(I) and ascorbate suppresses this .
- Steric hindrance : Bulky substituents on the thiazole ring limit access to the reaction site. Microwave-assisted synthesis (80°C, 30 min) improves kinetics .
Basic: How is the compound’s purity validated in absence of commercial standards?
- Multi-technique validation : Combine ¹H/¹³C NMR, HRMS, and elemental analysis. For example, HRMS with <2 ppm error confirms molecular formula .
- HPLC-DAD/MS : Use C18 columns (MeCN/H2O + 0.1% formic acid) to detect impurities at 254 nm .
Advanced: What strategies address contradictory bioactivity data across cell-based assays?
- Assay optimization : Vary cell lines (e.g., HEK293 vs. HeLa) to account for receptor expression differences.
- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the propargyl group), which may explain inconsistent IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
